2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features a chromenyl group and a triazolylmethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.
Attachment of the Triazolylmethylphenyl Group: The triazolylmethylphenyl group can be introduced through a nucleophilic substitution reaction, where a triazole derivative reacts with a halogenated phenyl compound.
Coupling Reaction: The final step involves coupling the chromenyl intermediate with the triazolylmethylphenyl group using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones or hydroxy derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of the triazole ring, in particular, is indicative of possible antifungal, antibacterial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be a key aspect of its mechanism in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-phenylacetamide: Lacks the triazole ring, which may reduce its biological activity.
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide: Lacks the chromenyl group, which may affect its chemical reactivity and stability.
Uniqueness
The combination of the chromenyl group and the triazolylmethylphenyl group in 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide makes it unique
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H24N4O2/c1-22(2)10-9-18-11-17(5-8-20(18)28-22)12-21(27)25-19-6-3-16(4-7-19)13-26-15-23-14-24-26/h3-8,11,14-15H,9-10,12-13H2,1-2H3,(H,25,27) |
InChI Key |
ZYRHDSLHQQEIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C |
Origin of Product |
United States |
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